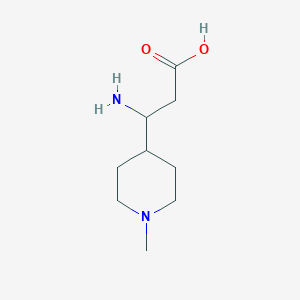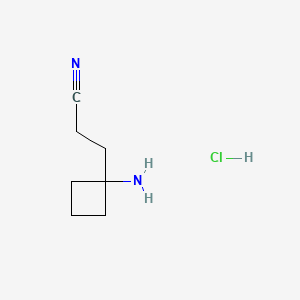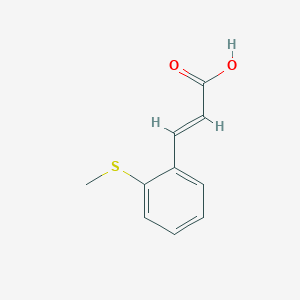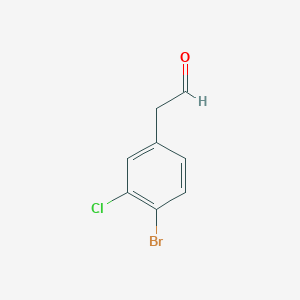
2-(4-Bromo-3-chlorophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrClO It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of a phenylacetaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromo-3-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Bromo-3-chlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-3-chlorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-3-chlorophenyl)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromo and chloro substituents can also interact with molecular targets, affecting the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
- 2-(3-Bromo-4-chlorophenyl)acetaldehyde
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde
- 2-(4-Bromo-2-chlorophenyl)acetaldehyde
Comparison: Compared to its analogs, 2-(4-Bromo-3-chlorophenyl)acetaldehyde is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted chemical synthesis and research applications .
Propriétés
Numéro CAS |
109346-87-4 |
|---|---|
Formule moléculaire |
C8H6BrClO |
Poids moléculaire |
233.49 g/mol |
Nom IUPAC |
2-(4-bromo-3-chlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 |
Clé InChI |
LCGRHQKVBNLQMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



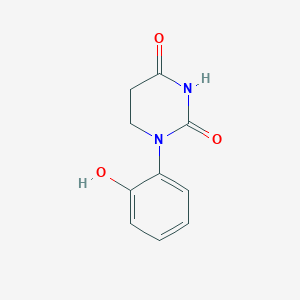
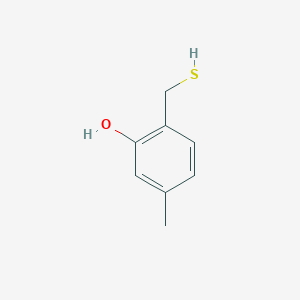
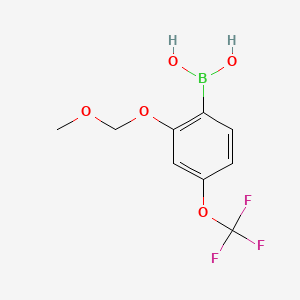

![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
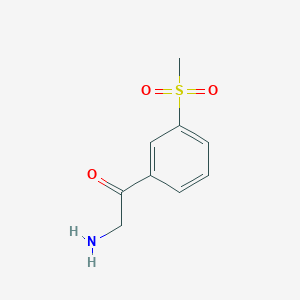
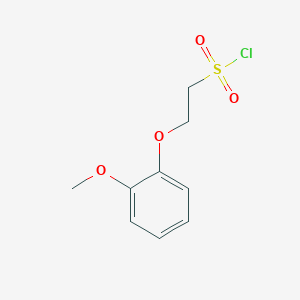
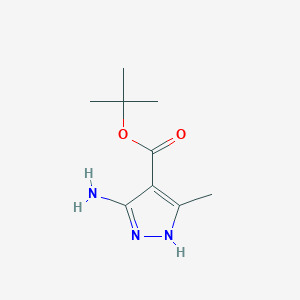
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

